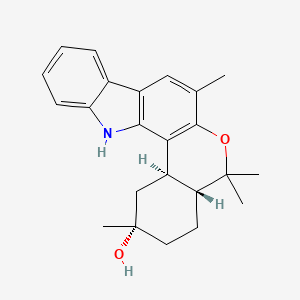
Murrayamine O
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Murrayamine O is a novel pentacyclic alkaloid isolated from the root barks of the plant genus Murraya, which belongs to the citrus family Rutaceae . This compound is part of the larger family of carbazole alkaloids, which are known for their diverse biological activities, including antiplatelet aggregation .
準備方法
The enantiospecific total synthesis of Murrayamine O has been accomplished through highly diastereoselective, Lewis acid-catalyzed coupling reactions of commercially available monoterpenes with a carbazole derivative . The synthesis involves a six-step longest linear sequence starting from commercially available aniline derivative and verbenol . The process is designed to be protecting-group free and achieves high atom economy .
化学反応の分析
Murrayamine O undergoes various types of chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
科学的研究の応用
作用機序
The mechanism of action of Murrayamine O involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit platelet aggregation by interfering with the signaling pathways that regulate platelet activation . This involves the modulation of various enzymes and receptors, ultimately leading to reduced platelet aggregation and thrombus formation .
類似化合物との比較
Murrayamine O is unique among carbazole alkaloids due to its pentacyclic structure and specific biological activities. Similar compounds include:
Murrayamine P: Another pentacyclic alkaloid isolated from the same plant genus, with similar biological activities.
Murrayazoline: A related natural product with a different skeletal structure but similar biological properties.
Cyclomahanimbine: Another carbazole alkaloid with distinct structural features and biological activities.
These compounds share some similarities in their chemical structures and biological activities but differ in their specific molecular targets and mechanisms of action .
生物活性
Murrayamine O is a carbazole alkaloid derived from the Murraya genus, particularly from Murraya koenigii (curry leaf tree), which is known for its extensive medicinal properties. This article explores the biological activities associated with this compound, supported by data tables, research findings, and case studies.
Overview of Murraya Species
Murraya koenigii has been extensively studied for its phytochemical constituents and biological activities. The plant contains a variety of bioactive compounds, including alkaloids, flavonoids, and terpenoids, which contribute to its therapeutic potential. The primary focus here is on the alkaloid this compound and its derivatives.
1. Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties. In vitro studies have shown that it effectively inhibits the release of pro-inflammatory cytokines such as TNF-α and IL-6. A study evaluating various carbazole alkaloids found that this compound significantly reduced LPS-induced TNF-α and IL-6 production in human peripheral blood mononuclear cells (PBMCs) in a dose-dependent manner .
2. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. A study on the methanolic extract of Murraya koenigii showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .
3. Antioxidant Properties
The antioxidant capacity of this compound has also been documented. It scavenges free radicals, contributing to its protective effects against oxidative stress-related diseases. This activity is crucial in preventing cellular damage and inflammation .
Molecular Docking Studies
Recent molecular docking studies have been conducted to predict the interactions between this compound and various biological targets. The results indicate that this compound can inhibit key enzymes involved in inflammatory pathways and microbial resistance mechanisms.
| Compound | Target | Binding Energy (kcal/mol) | Inhibition Potential |
|---|---|---|---|
| This compound | Glycosyltransferase of S. mutans | -7.5 | High |
| Koenigicine | HIF1A | -8.2 | Moderate |
| Murrayone | Aspulvinone dimethylallyltransferase | -7.0 | Moderate |
Case Study 1: Anti-inflammatory Effects
A study published in 2023 evaluated the anti-inflammatory effects of various carbazole alkaloids derived from Murraya koenigii. The research highlighted that this compound was among the most potent inhibitors of TNF-α and IL-6, showcasing its potential as a therapeutic agent for inflammatory diseases .
Case Study 2: Antimicrobial Efficacy
In another study focusing on the antimicrobial activity of Murraya koenigii, extracts containing this compound were tested against common pathogens. The results indicated a significant reduction in bacterial growth, suggesting that this compound could be developed into a natural antimicrobial agent .
特性
分子式 |
C23H27NO2 |
|---|---|
分子量 |
349.5 g/mol |
IUPAC名 |
(16R,19S,21R)-12,15,15,19-tetramethyl-14-oxa-3-azapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11-hexaen-19-ol |
InChI |
InChI=1S/C23H27NO2/c1-13-11-15-14-7-5-6-8-18(14)24-20(15)19-16-12-23(4,25)10-9-17(16)22(2,3)26-21(13)19/h5-8,11,16-17,24-25H,9-10,12H2,1-4H3/t16-,17-,23+/m1/s1 |
InChIキー |
XGSIRVCZJNNOBQ-QZMQVMSPSA-N |
異性体SMILES |
CC1=CC2=C(C3=C1OC([C@H]4[C@H]3C[C@@](CC4)(C)O)(C)C)NC5=CC=CC=C52 |
正規SMILES |
CC1=CC2=C(C3=C1OC(C4C3CC(CC4)(C)O)(C)C)NC5=CC=CC=C52 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















